sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate is a complex organic compound with a unique structure This compound is characterized by its spiro[3H-1-benzofuran-2,1’-cyclopropane] core, which is further substituted with various functional groups, including dihydroxybutoxy and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the spiro[3H-1-benzofuran-2,1’-cyclopropane] core through a cyclization reaction.
- Introduction of the dihydroxybutoxy and dimethylphenyl groups via substitution reactions.
- Final acetylation to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The dihydroxybutoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1’-cyclopropane]-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C32H35NaO7 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate |
InChI |
InChI=1S/C32H36O7.Na/c1-19-13-25(37-12-9-23(34)17-33)14-20(2)31(19)26-6-4-5-22(21(26)3)18-38-24-7-8-27-28(16-30(35)36)32(10-11-32)39-29(27)15-24;/h4-8,13-15,23,28,33-34H,9-12,16-18H2,1-3H3,(H,35,36);/q;+1/p-1/t23-,28-;/m0./s1 |
InChI Key |
NGFWMCDEBFWIIP-DVASCVOVSA-M |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2C)COC3=CC4=C(C=C3)[C@@H](C5(O4)CC5)CC(=O)[O-])C)OCC[C@@H](CO)O.[Na+] |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2C)COC3=CC4=C(C=C3)C(C5(O4)CC5)CC(=O)[O-])C)OCCC(CO)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.